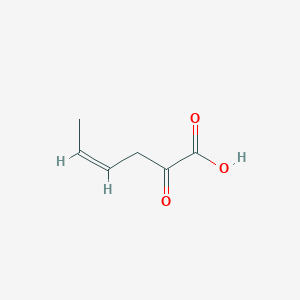
2-Oxo-cis-4-hexenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Oxohex-4-enoic acid: is an organic compound with the molecular formula C6H8O3. It is a monocarboxylic acid with a keto group at the second position and a double bond between the fourth and fifth carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Sorbic Acid: One of the methods to synthesize cis-2-Oxohex-4-enoic acid involves the hydrogenation of sorbic acid using a catalyst such as [Cp*Ru(sorbic acid)]CF3SO3.
Oxidation of Hexenoic Acid: Another method involves the oxidation of hexenoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods: The industrial production of cis-2-Oxohex-4-enoic acid typically involves large-scale hydrogenation processes using specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Oxohex-4-enoic acid can undergo oxidation reactions to form various oxidized products.
Substitution: It can participate in substitution reactions where the keto group or the double bond is targeted by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: [Cp*Ru(sorbic acid)]CF3SO3 for hydrogenation reactions
Major Products:
Oxidation Products: Various oxidized derivatives of hexenoic acid
Reduction Products: Hexenoic acid derivatives
Scientific Research Applications
cis-2-Oxohex-4-enoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-2-Oxohex-4-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. It can also interact with cellular receptors and signaling pathways, influencing cellular functions and processes .
Comparison with Similar Compounds
trans-2-Oxohex-4-enoic acid: This isomer differs in the configuration of the double bond but shares similar chemical properties.
Hex-4-enoic acid: Lacks the keto group but has a similar carbon skeleton.
2-Oxohexanoic acid: Similar structure but lacks the double bond.
Uniqueness: cis-2-Oxohex-4-enoic acid is unique due to its specific configuration and the presence of both a keto group and a double bond. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
17298-80-5 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(Z)-2-oxohex-4-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-3H,4H2,1H3,(H,8,9)/b3-2- |
InChI Key |
XGNKMQBCAVIQOR-IHWYPQMZSA-N |
SMILES |
CC=CCC(=O)C(=O)O |
Isomeric SMILES |
C/C=C\CC(=O)C(=O)O |
Canonical SMILES |
CC=CCC(=O)C(=O)O |
Synonyms |
(Z)-2-Oxo-4-hexenoic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)

